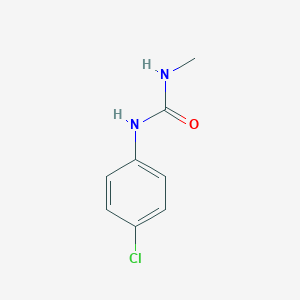

1-(4-Chlorophenyl)-3-methylurea

Description

Historical Context and Significance of Phenylurea Compounds in Chemical Sciences

The journey of urea (B33335) and its derivatives began with a landmark event in 1828 when German chemist Friedrich Wöhler synthesized urea, marking a pivotal moment that is widely considered the dawn of modern organic chemistry. nih.gov Since this discovery, the urea functional group has become recognized as a "privileged structure" in medicinal and synthetic chemistry. nih.gov This is largely due to the ability of the urea moiety to form stable hydrogen bonds with biological targets like proteins and enzymes, a fundamental aspect of molecular recognition and biological activity. nih.govnih.gov

Phenylurea compounds, a specific class of ureas, are noted for their high chemical stability. researchgate.net This stability has made them valuable in a variety of industrial and scientific applications. One of their most significant roles has been in agriculture, where they are widely employed as herbicides that function by inhibiting photosynthesis in weeds. researchgate.netchemicalbook.com Beyond agriculture, phenylureas serve as crucial intermediates in the synthesis of pharmaceuticals, including antihistamines, anticonvulsants, and antidepressants. chemicalbook.com They are also utilized as curing agents for epoxy resins in the manufacturing of plastics, adhesives, and coatings, and as corrosion inhibitors in the oil and gas industry. chemicalbook.com The versatility and stability of the phenylurea backbone have cemented its importance across diverse fields of chemical science.

Scope and Relevance of Academic Research on 1-(4-Chlorophenyl)-3-methylurea and its Analogues

Academic research has extensively explored this compound and its structural analogues, revealing a range of potential applications. The phenyl group in these compounds enhances their lipophilic character, which can facilitate easier penetration of biological membranes, leading to stronger pharmacological activity. researchgate.net

A significant area of investigation involves the development of phenylurea derivatives as potential therapeutic agents. For instance, analogues of this compound have been synthesized and evaluated for their antitumor properties. researchgate.net Research has also focused on creating analogues as potential inhibitors of soluble human epoxide hydrolase (sEH), an enzyme implicated in various diseases. researchgate.net Furthermore, a notable line of inquiry has been the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor, which show promise in preclinical studies for the treatment of cocaine addiction. nih.gov The table below summarizes key research findings on analogues of this compound.

| Research Area | Analogue Structure | Investigated For | Key Finding |

| Neuropharmacology | 3-(4-chlorophenyl)-1-(phenethyl)urea | Allosteric modulation of the Cannabinoid Type-1 (CB1) receptor | Attenuates reinstatement of cocaine-seeking behavior in rat models. nih.gov |

| Enzyme Inhibition | 1-(4-Hydroxyadamantan-1-yl)-3-(chlorophenyl)ureas | Inhibition of soluble human epoxide hydrolase (sEH) | Synthesized ureas are identified as promising sEH inhibitors. researchgate.net |

| Oncology | 3-haloacylamino phenylureas | Antitumor potency | A bromoacetyl-substituted derivative showed anticancer potency against 8 human tumor cell lines. researchgate.net |

| Anticonvulsants | 1-((3-chlorophenyl)(phenyl)methyl) urea (Galodif) | Anticonvulsant activity | A method for enantiomer resolution was developed to study its properties. researchgate.net |

Overview of Key Research Domains Pertaining to the Chemical Compound

The research pertaining to this compound is multifaceted, touching upon several key scientific domains:

Medicinal Chemistry : This is a primary research area, where the compound and its analogues are investigated for their potential as therapeutic agents. Studies have explored their utility as anticonvulsants, antitumor agents, and modulators of neurological receptors. chemicalbook.comresearchgate.netnih.govresearchgate.net The core urea structure is fundamental to its ability to interact with biological targets. nih.gov

Agricultural Science : As a member of the phenylurea class, which includes potent herbicides, the compound is relevant to agricultural research. researchgate.netchemicalbook.com Some phenylureas are known to act by inhibiting photosynthesis, and research in this area helps in the development of new weed control agents. researchgate.net

Environmental Science : Research in this domain often focuses on the compound as a metabolite of other widely used chemicals. For example, 1-(3,4-dichlorophenyl)-3-methylurea (B119341) is a known metabolite of the herbicides diuron (B1670789) and linuron, and its presence and behavior in the environment are of significant interest. chemicalbook.com

Analytical Chemistry : The development of reliable methods for the detection, quantification, and characterization of this compound and its related compounds is another important research domain. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to resolve and identify enantiomers of its analogues. researchgate.net X-ray crystallography has been used to determine the molecular structures of related phenylurea herbicides. nih.gov

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXCBXRQHPLFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201734 | |

| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-88-5 | |

| Record name | Monomethylmonuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethylmonuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(4-chlorophenyl)-N'-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5352-88-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl 3 Methylurea and Derivatives

Established Synthetic Pathways for the 1-(4-Chlorophenyl)-3-methylurea Core Structure

The formation of the this compound backbone is typically achieved through several reliable and well-established synthetic methods. The most prevalent and direct route involves the reaction of an isocyanate with an amine.

Specifically, this compound can be synthesized by the nucleophilic addition of methylamine (B109427) to 4-chlorophenyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. The 4-chlorophenyl isocyanate precursor is often generated from 4-chloroaniline (B138754) using phosgene (B1210022) or a safer phosgene equivalent like triphosgene. asianpubs.org

Alternative pathways provide access to the core structure without relying on pre-formed isocyanates. One such method involves the reaction of an aniline (B41778) hydrochloride with urea (B33335). orgsyn.org For the target compound, this would involve heating 4-chloroaniline hydrochloride with urea in an aqueous solution. chemicalbook.com Another common approach is the reaction of an aniline with an alkali metal cyanate, such as potassium cyanate, in the presence of an acid. rsc.org

A summary of these established pathways is presented below.

Table 1: Key Synthetic Pathways to the Phenylurea Core

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl isocyanate | Methylamine | Organic solvent, room temp. | This compound | asianpubs.org |

| 4-Chloroaniline | Urea | Aqueous HCl, reflux | This compound | orgsyn.org, chemicalbook.com |

| 4-Chloroaniline | Potassium cyanate | Aqueous HCl, room temp. | This compound | rsc.org |

Strategies for the Derivatization and Functionalization of the Urea Moiety

The urea functional group in this compound offers multiple sites for further chemical modification, allowing for the generation of a library of derivatives. Key strategies include alkylation, arylation, and cyclization reactions.

The nitrogen atoms of the urea moiety can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. organic-chemistry.org For instance, reacting a phenylurea with an alkyl halide in an ionic liquid medium provides a convenient route to N-alkylated products. organic-chemistry.org

N-arylation is commonly accomplished using metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Chan-Lam and Ullmann couplings, are particularly effective. These reactions couple the urea with aryl boronic acids or aryl halides. tandfonline.comorganic-chemistry.org For example, copper(I) oxide (Cu₂O) has been used as a catalyst for the N-arylation of phenylureas with various aryl halides under microwave-assisted, solvent-free conditions. researchgate.netresearchgate.net Similarly, copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyzes the N-arylation of phenylurea with aryl boronic acids without the need for a ligand. tandfonline.com Dual palladium-photoredox catalysis has also emerged as a method for the chemoselective C-H arylation of phenylureas at room temperature. morressier.com

Table 2: Examples of N-Alkylation and N-Arylation of Phenylurea Derivatives

| Phenylurea Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylurea | Aryl iodide/bromide | Cu₂O, K₃PO₄·H₂O, Microwave | N,N'-Diarylurea | researchgate.netresearchgate.net |

| Phenylurea | Aryl boronic acid | Cu(acac)₂, Room Temp. | N,N'-Diarylurea | tandfonline.com |

| Phenylurea | Alkyl halide | KOH, Ionic Liquid | N-Alkyl-N'-phenylurea | organic-chemistry.org |

The phenylurea scaffold can serve as a precursor for the synthesis of various heterocyclic systems. The urea moiety or its derivatives can participate in intramolecular or intermolecular cyclization reactions to form rings.

One prominent example is the synthesis of pyrazolone (B3327878) derivatives. While not a direct cyclization of the urea, a related precursor, phenylhydrazine (B124118), is used. Phenylhydrazines can be synthesized from the corresponding anilines. The reaction of a substituted phenylhydrazine (e.g., 4-chlorophenylhydrazine) with a β-keto ester like ethyl acetoacetate (B1235776) is a classic method for constructing the pyrazolone ring system. ias.ac.inorientjchem.org

Furthermore, phenylurea derivatives can be used to synthesize other heterocycles. For example, C-linked benzimidazoles can be synthesized by coupling a phenylurea-derived acid intermediate with a benzenediamine, followed by acid-catalyzed dehydration. nih.gov N-linked heterocycles can be accessed from an amine intermediate derived from the phenylurea, which can then react with reagents like 2-chlorobenzimidazole. nih.gov

Table 3: Heterocyclic Scaffolds from Phenylurea Precursors

| Precursor Type | Reactant(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | Pyrazolone | ias.ac.inorientjchem.org |

| Phenylurea-derived acid | o-Phenylenediamine | Benzimidazole | nih.gov |

| Phenylurea-derived amine | 2-Chlorobenzimidazole | N-linked Benzimidazole | nih.gov |

Modifications of the Chlorophenyl Substituent and its Impact on Synthesis

The synthesis of the urea core is highly modular, allowing for wide variation in the substitution pattern of the phenyl ring. The properties and reactivity during synthesis can be tuned by replacing the 4-chlorophenyl group with other substituted phenyl moieties.

The primary synthetic routes, particularly the isocyanate-amine reaction, are generally tolerant of a wide range of functional groups on the aromatic ring. asianpubs.orgnih.gov This allows for the preparation of derivatives with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., fluoro, bromo, trifluoromethyl). nih.govresearchgate.netnih.gov

The electronic nature of the substituent on the aniline or phenyl isocyanate precursor can impact the reaction kinetics. Electron-withdrawing groups on the aniline make the nitrogen less nucleophilic, potentially slowing its reaction with reagents like urea or potassium cyanate. Conversely, electron-withdrawing groups on the phenyl isocyanate can increase the electrophilicity of the isocyanate carbon, facilitating the nucleophilic attack by an amine. nih.gov Studies on structure-activity relationships have shown that the position and nature of these substituents are critical. For example, in some series, para-substitution is strongly preferred over ortho or meta positions. nih.gov

Table 4: Synthesis of Phenylurea Derivatives with Varied Phenyl Substituents

| Aniline/Isocyanate Precursor | Amine Reactant | Resulting Urea Derivative | Reference |

|---|---|---|---|

| 4-Fluoroaniline | (Adamantan-1-yl)methyl isocyanate | 1-(Adamantan-1-ylmethyl)-3-(4-fluorophenyl)urea | nih.gov |

| 3-Chloroaniline | (Adamantan-1-yl)methyl isocyanate | 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | nih.gov |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | Sorafenib analogue | asianpubs.org |

| 2-Fluoroaniline | Morpholine | N-Alkyl-N'-(2-fluorophenyl)urea | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of ureas have been developed to minimize the use of hazardous reagents and solvents.

Deep Eutectic Solvents (DESs) have emerged as promising green reaction media. A mixture of choline (B1196258) chloride and urea, for example, can act as both a solvent and a catalyst, replacing volatile organic compounds. nih.govwikipedia.orgfrontiersin.org These solvents are often biodegradable, non-toxic, and inexpensive. nih.gov They have been successfully used in multicomponent reactions to produce heterocyclic compounds and in the synthesis of poly(hydroxyurethane)s, demonstrating their utility for reactions involving urea-like bond formation. nih.govfrontiersin.org

Water as a solvent offers an inherently green and safe alternative. A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and often allowing for product isolation by simple filtration. rsc.org

Other green techniques include microwave-assisted synthesis , which can dramatically reduce reaction times and energy consumption, researchgate.netresearchgate.net and mechanochemistry (ball milling), which can promote reactions in the absence of any solvent. researchgate.net Phosgene-free methods, using safer carbonyl sources like diphenyl carbonate or 1,1'-carbonyldiimidazole (B1668759) (CDI), also represent a crucial green improvement over traditional methods. mdpi.comresearchgate.net

Table 5: Comparison of Green vs. Traditional Synthesis Methods for Ureas | Method | Solvent/Conditions | Advantages | Disadvantages | Reference | | --- | --- | --- | --- | | Traditional | Organic Solvents (e.g., THF, Acetone), Phosgene/Triphosgene | Well-established, high yields | Use of volatile/toxic solvents and reagents | asianpubs.org | | Deep Eutectic Solvents | Choline Chloride/Urea | Recyclable, non-toxic, can act as catalyst | Higher viscosity, potential product separation challenges | nih.govfrontiersin.org | | Aqueous Synthesis | Water | Safe, inexpensive, simple workup | Limited solubility for nonpolar substrates | rsc.org | | Microwave-Assisted | Solvent-free or minimal solvent | Rapid reaction times, energy efficient | Requires specialized equipment | researchgate.netresearchgate.net | | Ball Milling | Solvent-free | Eliminates bulk solvent, high efficiency | Requires specialized equipment, scalability can be a concern | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 3 Methylurea Analogues

Vibrational Spectroscopy Analysis (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within a molecular structure.

The vibrational spectrum of 1-(4-Chlorophenyl)-3-methylurea is characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent functional groups. While a complete experimental spectrum for this specific compound is not publicly available, the assignments can be reliably inferred from data on closely related phenylurea derivatives and general spectroscopic correlation tables.

Key vibrational modes include the N-H stretching, C=O (Amide I) stretching, N-H bending (Amide II), and vibrations of the substituted benzene (B151609) ring. The urea (B33335) moiety is central to the spectroscopic characterization. The C=O stretching vibration is particularly intense in the IR spectrum and is sensitive to the electronic environment and hydrogen bonding. mdpi.com For N,N'-disubstituted ureas, this band, often referred to as the Amide I band, typically appears in the region of 1725-1630 cm⁻¹. The N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ region. The position and shape of these bands are highly indicative of hydrogen bonding. researchgate.net

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. Furthermore, the presence of the chlorine substituent on the phenyl ring will result in a characteristic C-Cl stretching vibration, typically found in the 1100-800 cm⁻¹ region, though its intensity can be variable. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric breathing mode of the phenyl ring. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3400 | FT-IR, Raman |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | -CH₃ | 2950 - 2850 | FT-IR, Raman |

| C=O Stretch (Amide I) | -C=O | 1630 - 1680 | FT-IR |

| N-H Bend (Amide II) | -NH- | 1550 - 1620 | FT-IR |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | Urea & Aryl-N | 1200 - 1400 | FT-IR |

| C-Cl Stretch | Ar-Cl | 800 - 1100 | FT-IR, Raman |

The urea functional group, with its N-H proton donors and carbonyl oxygen proton acceptor, has a strong tendency to form intermolecular hydrogen bonds. mdpi.com In the solid state, this compound is expected to form a network of hydrogen bonds, significantly influencing its physical properties and molecular conformation.

FT-IR spectroscopy is an effective method for analyzing this hydrogen bonding. researchgate.net The formation of hydrogen bonds typically causes a red shift (a shift to lower wavenumbers) and broadening of the N-H stretching bands. nih.gov In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), the N-H stretch would appear as a sharp band around 3450 cm⁻¹. In the solid state, the presence of hydrogen bonding would shift this band to a lower frequency, often below 3350 cm⁻¹. researchgate.net

Similarly, the position of the C=O stretching (Amide I) band is a sensitive indicator of hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened and elongated, resulting in a shift of the stretching frequency to a lower wavenumber compared to a "free" carbonyl group. mdpi.com The extent of this shift provides qualitative information about the strength of the hydrogen bond. Analysis of these spectral shifts, often aided by temperature-controlled studies, allows for a detailed characterization of the hydrogen-bonding network within the crystalline structure of this compound and its analogues. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

The ¹H NMR spectrum provides a map of the different proton environments in a molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons, the two N-H protons, and the aromatic protons. libretexts.org Based on data from analogous compounds like phenylurea chemicalbook.com and other substituted derivatives nih.govnih.gov, a predicted spectrum can be described.

The protons of the methyl group (-CH₃) attached to the nitrogen are expected to appear as a singlet (or a doublet due to coupling with the adjacent N-H proton) in the upfield region, typically around 2.6-2.8 ppm. The chemical shift is influenced by the electron-withdrawing nature of the urea carbonyl group.

The two N-H protons are expected to give rise to two separate signals, as they are in different chemical environments (one adjacent to the methyl group and the other to the phenyl group). These peaks are often broad and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They are anticipated to appear in the region of 6.0-9.0 ppm.

The para-substituted phenyl ring contains two sets of chemically equivalent protons. The two protons ortho to the chlorine atom (and meta to the urea group) will be equivalent, and the two protons meta to the chlorine atom (and ortho to the urea group) will also be equivalent. This substitution pattern typically results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chlorine atom are expected to be shifted downfield relative to the protons meta to it. A typical range for these aromatic protons is 7.0-7.5 ppm. pressbooks.pub

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Methyl Protons | -CH₃ | ~ 2.7 | s (or d) |

| Amide Proton | -NH-CH₃ | ~ 6.0 | q (or broad s) |

| Amide Proton | Ar-NH- | ~ 8.7 | s (broad) |

| Aromatic Protons | Ar-H (ortho to -NH) | ~ 7.4 | d |

| Aromatic Protons | Ar-H (ortho to -Cl) | ~ 7.3 | d |

Note: s = singlet, d = doublet, q = quartet. Multiplicities and chemical shifts of N-H protons can vary significantly.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment. For this compound, six distinct signals are expected: one for the methyl carbon, one for the carbonyl carbon, and four for the aromatic carbons due to the para-substitution pattern.

The methyl carbon (-CH₃) is expected to appear at the highest field (lowest chemical shift), typically around 30-35 ppm. The carbonyl carbon (-C=O) of the urea group will be significantly deshielded and appear at a much lower field, generally in the range of 150-160 ppm. rsc.orgmdpi.com

The four aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the chlorine (C-Cl) will be deshielded, as will the carbon atom bonded to the nitrogen (C-N). The other two carbons will appear at slightly higher fields. The expected chemical shifts, based on data from related structures, would be approximately 120-140 ppm. rsc.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Carbon | -CH₃ | ~ 31 |

| Aromatic Carbons | Ar-C | ~ 120 - 129 |

| Aromatic Carbon | Ar-C-Cl | ~ 128 |

| Aromatic Carbon | Ar-C-N | ~ 139 |

| Carbonyl Carbon | -C=O | ~ 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragment ions.

For this compound (C₈H₉ClN₂O), the monoisotopic mass is 184.0403 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 184 (corresponding to the ³⁵Cl isotope) and m/z 186 (corresponding to the ³⁷Cl isotope). The characteristic 3:1 isotopic abundance ratio of ³⁵Cl to ³⁷Cl would result in the M+2 peak at m/z 186 having approximately one-third the intensity of the M⁺˙ peak at m/z 184, confirming the presence of one chlorine atom.

The fragmentation of phenylurea herbicides is well-documented and typically involves cleavage of the bonds adjacent to the carbonyl group. nih.govnih.govresearchgate.net The energetic molecular ion can undergo several characteristic fragmentation pathways:

Cleavage of the Aryl-N bond: Scission of the bond between the phenyl ring and the urea nitrogen can lead to the formation of a 4-chlorophenylisocyanate ion (m/z 153/155) or a 4-chloroanilino radical cation (m/z 127/129).

Cleavage of the Urea N-C bond: Fragmentation can occur at the N-C bond, leading to the formation of the methyl isocyanate radical (CH₃NCO, m/z 57) and the 4-chlorophenylamino radical cation (m/z 128/130). A key fragment often observed is the ion corresponding to the protonated aniline (B41778) derivative, 4-chloroaniline (B138754), at m/z 127/129.

McLafferty-type Rearrangement: While less direct, rearrangements can lead to the formation of other characteristic ions.

Analysis of these fragment ions allows for the confirmation of the different structural subunits of the molecule, such as the 4-chlorophenyl group and the methylurea (B154334) side chain, thus corroborating the proposed structure. libretexts.orgchemguide.co.uklibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 184/186 | [C₈H₉ClN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 153/155 | [Cl-C₆H₄-N=C=O]⁺˙ | Loss of methylamine (B109427) radical (•NHCH₃) |

| 127/129 | [Cl-C₆H₄-NH₂]⁺˙ | Cleavage and rearrangement |

| 57 | [CH₃-N=C=O]⁺˙ | Cleavage leading to methyl isocyanate ion |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Detailed crystallographic data has been reported for several analogous phenylurea herbicides. These studies facilitate a comparative analysis of how substitutions on the phenyl ring and the urea nitrogen atoms influence the molecular geometry and the supramolecular architecture.

One of the most closely related analogues with available crystallographic data is Monuron (B1676734), or 1-(4-chlorophenyl)-3,3-dimethylurea. The crystallographic data for Monuron provides a foundational understanding of the solid-state structure.

Table 1: Crystallographic Data for Monuron (1-(4-chlorophenyl)-3,3-dimethylurea) nih.gov

| Parameter | Value |

| Formula | C₉H₁₁ClN₂O |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 9.1347 |

| b (Å) | 11.3629 |

| c (Å) | 18.5528 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Further insights can be gained from the crystal structure of Chlorbromuron, or 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea. nih.gov This analogue features additional halogen substitution on the phenyl ring and a methoxy (B1213986) group on the urea nitrogen. The geometry around the N1 atom is planar, while the N2 atom exhibits a pseudo-C₃v shape. nih.gov The crystal packing of Chlorbromuron is stabilized by both intermolecular and intramolecular hydrogen bonds. nih.gov

Table 2: Crystallographic and Hydrogen Bond Data for Chlorbromuron nih.gov

| Crystal Data | |

| Formula | C₉H₁₀BrClN₂O₂ |

| Crystal System | Orthorhombic |

| a (Å) | 11.3872 (7) |

| b (Å) | 9.5037 (5) |

| c (Å) | 21.512 (2) |

| Volume (ų) | 2328.0 (3) |

| Z | 8 |

| Hydrogen-Bond Geometry (Å, °) | |

| D—H···A | D—H |

| N1—H1···O1ⁱ | 0.86 |

Symmetry code: (i) x, -y+3/2, z-1/2

Another informative analogue is 1-(2-chlorophenyl)-3-(p-tolyl)urea, which crystallizes in the monoclinic system. In this structure, the dihedral angle between the chlorophenyl group and the urea group is 51.1°, and the angle between the tolyl and chlorophenyl groups is 28.6°. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds formed between the urea groups of adjacent molecules. researchgate.net

Table 3: Crystallographic Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea researchgate.net

| Parameter | Value |

| Formula | C₁₄H₁₃ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.904 (2) |

| b (Å) | 4.6173 (3) |

| c (Å) | 11.6906 (13) |

| β (°) | 96.895 (9) |

| Volume (ų) | 1281.0 (2) |

| Z | 4 |

The solid-state conformation of phenylurea derivatives is also a subject of computational studies. For instance, theoretical calculations on 1,1-dimethyl-3-phenylurea (fenuron) have shown the existence of two stable conformers, an anti and a syn form, arising from the rotation around the N-C bond. nih.gov The introduction of a chlorine atom on the phenyl ring is predicted to influence the orbital delocalization within the molecule. nih.gov

Computational and Theoretical Investigations of 1 4 Chlorophenyl 3 Methylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(4-Chlorophenyl)-3-methylurea at the atomic level. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Due to the presence of rotatable bonds, particularly around the urea (B33335) bridge, the molecule can exist in several conformations. Conformational analysis is performed to identify the most stable conformer(s) by mapping the potential energy surface as a function of the key dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C=O | 1.23 | ||

| N-C (urea) | 1.37 | ||

| C-N (phenyl) | 1.41 | ||

| C-N-C (urea) | 124.5 | ||

| O=C-N | 122.8 | ||

| C-C-N-C | 178.5 | ||

| H-N-C=O | 0.5 |

Note: These values are illustrative and based on typical bond lengths and angles for similar phenylurea compounds.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis for this compound include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. The energies of the HOMO and LUMO are important for determining the molecule's ability to donate and accept electrons, respectively. For phenylurea herbicides, the HOMO is typically localized on the phenyl ring, while the LUMO is often distributed over the urea group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is expected to be concentrated around the electronegative oxygen and chlorine atoms, indicating sites for electrophilic attack. The positive potential (blue regions) is likely to be found around the hydrogen atoms of the amine groups, which are potential sites for nucleophilic attack. nih.gov

Table 2: Illustrative Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on calculations for analogous phenylurea compounds.

Vibrational Frequency Predictions and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. For this compound, these calculations can help in the assignment of the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

A Normal Coordinate Analysis (NCA) is often performed to provide a detailed description of the vibrational modes in terms of the potential energy distribution (PED). This analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. For example, in a study of the related compound chlorbromuron, NCA was used to interpret the vibrational spectra in detail. nih.gov Such an analysis for this compound would provide a comprehensive understanding of its vibrational characteristics.

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| 3450 | N-H stretching (95%) |

| 3050 | C-H stretching (aromatic) (90%) |

| 1650 | C=O stretching (85%) |

| 1590 | C=C stretching (aromatic) (80%) |

| 1550 | N-H bending (75%) |

| 1240 | C-N stretching (70%) |

| 820 | C-H out-of-plane bending (88%) |

| 700 | C-Cl stretching (65%) |

Note: These are illustrative assignments and wavenumbers based on general frequency regions for the specified functional groups and data from similar compounds.

Reactivity Indices and Fukui Functions

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgfaccts.de The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. By analyzing the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most likely to participate in chemical reactions. For instance, the oxygen atom of the carbonyl group is expected to be a primary site for electrophilic attack. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule.

Ligand-Target Interaction Profiling (e.g., Molecular Docking with Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein or enzyme. nih.gov Phenylurea herbicides are known to inhibit photosynthesis by binding to the D1 protein in photosystem II. nih.gov Molecular docking studies can be used to simulate the interaction of this compound with the active site of this protein.

The docking process involves placing the ligand in various positions and orientations within the binding site and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the urea moiety is often involved in forming hydrogen bonds with amino acid residues in the active site. nih.gov While specific docking studies for this compound are not widely published, such investigations are crucial for understanding its mode of action as a potential herbicide or its interaction with metabolic enzymes. nih.gov

Conformational Landscapes and Dynamic Behavior

The conformational flexibility of this compound is a key determinant of its molecular properties and interactions. Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecule's conformational landscape. This landscape is primarily defined by the rotational barriers around the single bonds connecting the phenyl ring, the urea moiety, and the methyl group.

A detailed analysis of the conformational preferences can be inferred from computational studies on analogous phenylurea herbicides, such as 1,1-dimethyl-3-phenylurea (fenuron). nih.gov These studies reveal the existence of distinct low-energy conformers, primarily arising from the rotation around the C(aryl)-N and N-C(carbonyl) bonds.

For this compound, the most significant conformational isomerism is expected to arise from the relative orientation of the urea group's N-H bond and the C=O bond. This leads to two primary conformers: a syn form, where the N-H bond of the chlorophenyl-substituted nitrogen is on the same side as the carbonyl oxygen, and an anti form, where it is on the opposite side.

Potential energy scans performed on similar phenylurea compounds indicate that the anti conformation is generally the most stable. nih.gov The stability of the anti form can be attributed to factors such as the minimization of steric hindrance and favorable intramolecular interactions. The energy difference between the syn and anti conformers in related methyl-substituted ureas has been calculated to be in the range of 0.93 to 2.41 kcal/mol, with the anti conformer being more stable. nih.gov

The dynamic behavior of this compound is characterized by the rotational barriers between these conformers. The transition between the syn and anti forms involves overcoming a significant energy barrier, which has been calculated to be approximately 7 kcal/mol for fenuron. nih.gov This suggests that while conformational interchange occurs, the molecule predominantly resides in its lowest energy state at ambient temperatures.

The planarity of the urea group and its orientation relative to the 4-chlorophenyl ring are also critical aspects of the molecule's conformation. The rotation around the C(aryl)-N bond determines the dihedral angle between the aromatic ring and the urea plane. This rotation is influenced by the electronic effects of the chlorine substituent and potential steric interactions.

Below are interactive tables summarizing key computational findings relevant to the conformational analysis of this compound, based on data from analogous compounds. nih.gov

Table 1: Relative Stabilities of Phenylurea Conformers

| Conformer | Relative Energy (kcal/mol) |

| anti | 0.00 |

| syn | ~0.93 - 2.41 |

Note: The data is based on calculations for similar methyl- and phenyl-substituted ureas. The exact values for this compound may vary.

Table 2: Rotational Energy Barrier

| Rotational Bond | Conformational Interchange | Calculated Energy Barrier (kcal/mol) |

| N-C(carbonyl) | syn ↔ anti | ~7 |

Note: This value is based on the conformational interchange barrier reported for fenuron.

These computational insights into the conformational landscape and dynamic behavior of this compound are fundamental for understanding its structure-activity relationships and its interactions in biological and environmental systems.

Structure Activity Relationship Sar and Rational Design of 1 4 Chlorophenyl 3 Methylurea Analogues

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 1-(4-chlorophenyl)-3-methylurea analogues are intricately linked to their structural features. Modifications to the aromatic ring, the urea (B33335) linker, and the terminal alkyl group can lead to significant changes in activity.

A crucial aspect of the SAR of these compounds is the nature and position of substituents on the phenyl ring. The presence of a halogen, particularly chlorine, at the para-position is often critical for high potency. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, affecting its interaction with biological targets. rsc.org Studies on various N-phenyl-N'-(2-chloroethyl)ureas and benzoylureas have demonstrated that these aromatic urea derivatives can act as tubulin ligands, inhibiting its polymerization, a key process in cell division. nih.gov

The urea moiety itself is a vital pharmacophore, capable of forming multiple hydrogen bonds with target proteins. nih.govnih.gov The substitution pattern on the urea nitrogens also plays a significant role. The presence of a methyl group on one of the urea nitrogens, as in this compound, can influence the molecule's conformational preferences and its ability to interact with specific binding pockets. nih.gov

Systematic modifications and the subsequent evaluation of biological activity allow for the construction of detailed SAR models. For instance, in a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, researchers found that specific substitutions on the aryl rings led to promising anticancer activity against various cell lines, including MCF-7, MDA-MB-231, and PC-3. researchgate.net These studies highlight how a deep understanding of SAR can guide the design of more effective and selective drug candidates.

To illustrate the correlation between structural changes and biological activity, consider the following hypothetical data table based on common SAR findings for urea derivatives:

| Compound | R1 (Phenyl Ring Substitution) | R2 (Urea Linker Substitution) | Biological Activity (IC50, nM) |

| A | 4-Chloro | Methyl | 50 |

| B | 4-Fluoro | Methyl | 75 |

| C | 4-Bromo | Methyl | 45 |

| D | 3,4-Dichloro | Methyl | 25 |

| E | 4-Chloro | Ethyl | 120 |

| F | 4-Chloro | Hydrogen | 200 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The Significance of the Chlorophenyl Moiety in Molecular Recognition

The chlorine atom at the para-position of the phenyl ring is of particular importance. Its electron-withdrawing properties can create a dipole moment that influences the molecule's interaction with the protein's local environment. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding site. This interaction, though weaker than a hydrogen bond, can significantly contribute to the stability of the ligand-protein complex.

The phenyl ring itself provides a hydrophobic surface that can engage in favorable van der Waals interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov These hydrophobic interactions are often a major driving force for ligand binding.

The combination of the hydrophobic phenyl ring and the polar chlorine atom creates a unique electronic and steric profile that allows for specific recognition by the target protein. Studies on related compounds have shown that the substitution pattern on the phenyl ring is critical for activity. For example, research on 4-phenylthiosemicarbazide (B147422) and its 4-chloro-substituted analogue revealed that the presence of the chlorine atom enhanced antibacterial activity, which was attributed to the delocalization of electrons in the thiosemicarbazide (B42300) moiety. rsc.org

Influence of Urea Linker Substituents on Pharmacological Profiles

The two N-H groups of an unsubstituted urea can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. nih.gov This dual functionality allows the urea moiety to form a network of hydrogen bonds with the target protein, contributing significantly to binding affinity. nih.gov

The introduction of a methyl group on one of the nitrogen atoms, as in this compound, alters the hydrogen bonding potential. While it removes one hydrogen bond donor, the methyl group can also introduce favorable steric interactions within the binding pocket or influence the conformational preference of the urea group. N-methylation can shift the conformational equilibrium from a trans,trans to a cis,cis conformation in N,N'-diphenylureas, which can be a valuable strategy in molecular design. nih.gov

The nature of the substituent on the second nitrogen atom is also crucial. Varying the alkyl group from methyl to larger or more complex groups can modulate lipophilicity, steric bulk, and metabolic stability, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties. For instance, replacing the methyl group with a longer alkyl chain could enhance membrane permeability but might also lead to a decrease in binding affinity if the binding pocket is sterically constrained.

The influence of N-methylation on the biological activity of various compounds has been documented. In some cases, N-methylation can lead to an increase in selectivity or potency, while in others, it can have a detrimental effect. mdpi.comnih.gov This underscores the importance of empirical testing in conjunction with rational design.

The following table illustrates the potential impact of urea linker substituents on activity, based on general principles of medicinal chemistry:

| Compound | R1 (Urea Nitrogen 1) | R2 (Urea Nitrogen 3) | Predicted Effect on Activity |

| G | 4-Chlorophenyl | Hydrogen | Reduced H-bond donor capacity compared to unsubstituted urea |

| H | 4-Chlorophenyl | Methyl | Altered conformation and steric profile, potential for specific interactions |

| I | 4-Chlorophenyl | Ethyl | Increased lipophilicity, potential for steric hindrance |

| J | 4-Chlorophenyl | Phenyl | Significant increase in steric bulk and potential for π-stacking |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

The principles of fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for designing novel derivatives of this compound with improved properties.

Fragment-Based Drug Discovery (FBDD) involves identifying small, low-molecular-weight fragments that bind weakly to the target protein. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. In the context of this compound, one could consider the 4-chlorophenyl moiety and the methylurea (B154334) fragment as starting points. By screening libraries of similar fragments, researchers can identify alternative building blocks that might offer improved binding or physicochemical properties. For example, a fragment screen might identify a different substituted aromatic ring that forms stronger interactions with the target than the 4-chlorophenyl group. nih.gov

Scaffold hopping aims to replace the core molecular framework (the scaffold) of a known active compound with a different chemical structure while retaining the original biological activity. nih.gov For this compound, the phenylurea core could be replaced with a variety of bioisosteric scaffolds. The goal is to discover new chemical classes with potentially better properties, such as improved potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents. A topology-based scaffold hopping approach was successfully used to identify a new generation of anticancer analogs with retained activity but reduced affinity for off-target GPCRs. nih.gov

Both FBDD and scaffold hopping rely heavily on structural information from techniques like X-ray crystallography and computational modeling to guide the design of new molecules. These approaches offer a more rational and efficient alternative to traditional high-throughput screening by focusing on specific interactions and chemical space.

Chiral Aspects and Stereoselective Activity of Urea Derivatives

While this compound itself is not chiral, the introduction of chiral centers into its analogues can lead to stereoselective biological activity. Chirality plays a crucial role in drug action, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. acs.org

A chiral center can be introduced in various parts of the molecule, such as on a substituent of the phenyl ring or on the alkyl chain attached to the urea linker. The different spatial arrangement of atoms in the enantiomers can lead to differential binding to the chiral environment of the target protein. One enantiomer may fit perfectly into the binding site, leading to high potency, while the other may bind weakly or not at all.

The synthesis of chiral urea derivatives is an active area of research. researchgate.netrsc.org Chiral catalysts can be employed to control the stereochemistry of reactions, leading to the selective formation of one enantiomer. acs.org The development of chiral ureas as catalysts themselves highlights the importance of stereochemistry in molecular recognition. acs.org

For example, if a chiral center were introduced at the benzylic position of a more complex analogue, the (R)- and (S)-enantiomers could have vastly different activities. This is because the three-dimensional shape of the molecule is critical for its interaction with the target protein. The precise orientation of substituents can determine whether key interactions, such as hydrogen bonds or hydrophobic contacts, can be formed.

The study of chiral urea derivatives often involves separating the enantiomers and evaluating their biological activity independently. This allows for a clear understanding of the stereochemical requirements for activity and can lead to the development of more potent and safer drugs.

Future Research Directions and Translational Perspectives for 1 4 Chlorophenyl 3 Methylurea in Chemical Biology

Development of Novel Synthetic Strategies for Complex Analogues

The future development of 1-(4-chlorophenyl)-3-methylurea-based compounds hinges on the creation of more complex and functionally diverse analogues. Current synthetic approaches, which often involve the coupling of an isocyanate with an amine, provide a solid foundation. nih.govnih.gov However, advancing the therapeutic potential of this scaffold requires more sophisticated synthetic strategies.

Future efforts will likely focus on several key areas:

Fragment-Based and Scaffold-Hopping Approaches: A fragment-based design has been successfully used to create a series of analogues to probe structure-activity relationships (SAR). nih.gov This involves modifying distinct parts of the molecule, such as the phenyl "head," the urea (B33335) linker, and the "tail" moiety, to optimize activity against specific targets. nih.gov Scaffold-hopping, where the core structure is replaced with a functionally equivalent but structurally different one, can lead to novel intellectual property and improved pharmacokinetics.

Hybrid Molecule Design: A promising strategy involves the rational design of hybrid molecules that combine the structural features of this compound analogues with other known pharmacophores. nih.gov This approach has been used to create dual-inhibitors, for instance, compounds that simultaneously target the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. nih.govresearchgate.net

Advanced Coupling Chemistries: While isocyanate chemistry is robust, exploring new coupling reactions could provide access to previously inaccessible chemical space. This includes developing novel methods that tolerate a wider range of functional groups, allowing for the late-stage diversification of complex intermediates. The synthesis of diarylsulfonylureas, for example, has been achieved by reacting primary sulfonamides with aryl isocyanates in the presence of potassium carbonate. nih.gov

| Synthetic Strategy | Description | Example Application | Reference |

| Fragment-Based Design | Systematic modification of different molecular fragments to optimize biological activity and understand structure-activity relationships (SAR). | Design of FGFR1 inhibitors for metastatic triple-negative breast cancer. | nih.gov |

| Hybrid Molecule Synthesis | Combining structural features from different pharmacophores to create a single molecule with multiple or enhanced activities. | Creation of dual PI3K/Akt/mTOR and Hedgehog pathway inhibitors. | nih.govresearchgate.net |

| Scaffold Hopping | Replacing the central molecular scaffold with a structurally different but functionally similar one to discover novel compounds. | Synthesis of aryl ether-linked analogues from 4-fluorobenzaldehyde (B137897) and 4-chlorophenol. | nih.gov |

| Isocyanate-Based Coupling | Reaction of substituted amines or sulfonamides with appropriate aryl isocyanates to form the core urea or sulfonylurea linkage. | Synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides as anticancer agents. | nih.govnih.gov |

Elucidation of Undiscovered Biological Targets and Pathways

While analogues of this compound are known to interact with several biological targets, a vast landscape of potential interactions remains undiscovered. The structural simplicity and synthetic tractability of the scaffold make it an excellent tool for chemical probing of biological systems.

Future research should prioritize:

Target Deconvolution: For analogues showing promising phenotypic effects, such as anti-proliferative or neuroprotective activity, identifying the specific molecular targets is crucial. Techniques like chemical proteomics, thermal proteome profiling (TPP), and affinity-based pulldown assays can be employed to identify direct binding partners.

Pathway Analysis: The discovery that derivatives can inhibit major signaling hubs like PI3K/Akt/mTOR and Hedgehog pathways suggests that these compounds may have broad effects on cellular signaling. nih.govresearchgate.net Future studies should use transcriptomics and proteomics to map the global cellular response to these compounds, potentially revealing novel pathway modulations and cross-talk.

Exploring Off-Target Effects: Characterizing the "off-target" profile of these compounds is not only important for safety assessment but can also lead to the discovery of new therapeutic applications. For example, an analogue designed as an FGFR1 inhibitor was also found to inhibit the dopamine (B1211576) transporter (DAT), suggesting potential applications in neurology. nih.gov

| Biological Target Class | Specific Target/Pathway | Therapeutic Area | Reference |

| Receptor Tyrosine Kinases | FGFR1 | Breast Cancer | nih.gov |

| Signaling Pathways | PI3K/Akt/mTOR, Hedgehog Signaling | Breast Cancer | nih.govresearchgate.net |

| G Protein-Coupled Receptors | Cannabinoid Type-1 (CB1) Receptor (Allosteric Modulator) | Cocaine Addiction | nih.gov |

| Enzymes | Jack Bean Urease | Urease Inhibition | researchgate.net |

| Photosynthesis Proteins | Hill Reaction Components | Herbicide | nih.gov |

| Neurotransmitter Transporters | Dopamine Transporter (DAT) | Neurology (potential) | nih.gov |

Exploration of New Application Domains Beyond Current Understanding

The known biological activities of this compound derivatives in cancer, neuroscience, and agriculture suggest a broad potential that is yet to be fully tapped. nih.govnih.govnih.gov Future research should systematically explore new therapeutic areas.

Potential new domains include:

Neurodegenerative Diseases: The demonstrated anti-ischemic activity and ability of some analogues to cross the blood-brain barrier open up possibilities for treating neurodegenerative conditions like Alzheimer's or Parkinson's disease. The modulation of pathways like PI3K/Akt, which is implicated in neuronal survival, further supports this direction.

Metabolic Disorders: The PI3K/Akt/mTOR pathway is a central regulator of metabolism. Compounds that modulate this pathway could be investigated for their potential in treating type 2 diabetes or obesity. researchgate.net

Infectious Diseases: The urea and thiourea (B124793) motifs are present in various antimicrobial agents. High-throughput screening of a diverse library of this compound analogues against a panel of bacterial and fungal pathogens could uncover novel anti-infective leads. researchgate.net For instance, certain derivatives have been studied for their activity against Helicobacter pylori. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The development of future this compound analogues can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can navigate the vast chemical space to identify molecules with optimal properties. ncku.edu.tw

Key applications of AI/ML in this context include:

Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity, physicochemical properties, and ADME/Tox profiles of virtual compounds. ncku.edu.tw This allows for the in silico screening of millions of potential analogues, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new molecules based on a desired set of properties. By providing the model with the this compound scaffold as a starting point and defining target activity and safety parameters, novel and highly optimized structures can be generated.

Rational Drug Design: As demonstrated in the creation of dual PI3K/Hedgehog inhibitors, computer-based drug design is already being used to create hybrid structures based on the pharmacophores of known drugs. nih.gov AI can enhance this process by more accurately modeling protein-ligand interactions and predicting synergistic effects.

Interdisciplinary Research Initiatives for Comprehensive Characterization

Realizing the full potential of this compound and its derivatives requires a departure from siloed research efforts. A comprehensive characterization necessitates the formation of interdisciplinary research initiatives that bring together experts from various fields.

A successful collaborative framework would involve:

Synthetic and Medicinal Chemists: To design and synthesize novel, complex analogues using advanced chemical strategies. nih.govnih.gov

Computational Biologists and Chemists: To employ AI/ML for predictive modeling, de novo design, and elucidating mechanisms of action through molecular dynamics simulations. nih.govncku.edu.tw

Cellular and Molecular Biologists: To perform in vitro assays, identify biological targets, and map pathway perturbations using systems biology approaches. nih.gov

Pharmacologists and Toxicologists: To evaluate the efficacy and safety of lead compounds in preclinical in vivo models of various diseases, from cancer to neurological disorders. nih.gov

Material Scientists: To explore non-medical applications, such as the development of new herbicides or other specialty materials, building on the known herbicidal activity of related compounds. nih.gov

By fostering collaboration between these disciplines, the scientific community can ensure a holistic approach to understanding and translating the potential of the this compound scaffold, paving the way for the next generation of therapeutics and chemical tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.